2-(4-chlorophenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
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Overview
Description
THIQs are a large group of natural products and form an important class of isoquinoline alkaloids . They are found in both natural and synthetic compounds and exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQs has been a topic of interest in the scientific community. Novel catalytic stereoselective strategies have emerged in the last ten years for the synthesis of THIQs and their scaffolds .Molecular Structure Analysis
THIQs are considered “privileged scaffolds” present in natural products . They have exhibited a wide variety of bioactivities and found applications as chiral scaffolds in asymmetric catalysis .Chemical Reactions Analysis
THIQ derivatives have been assessed for potential DNase I (deoxyribonuclease I) inhibitory properties in vitro . Some of them have shown to inhibit DNase I with IC 50 values below 200 μM .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on THIQs are promising. The discovery of new active THIQ-based inhibitors of DNase I might encourage researchers to further explore and utilize the potential therapeutic application of DNase I inhibitors . This could be particularly beneficial in the context of diseases where DNase I plays a versatile role during apoptotic cell death .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-18-6-8-19(9-7-18)27-15-20(24)22-11-3-13-28(25,26)23-12-10-16-4-1-2-5-17(16)14-23/h1-2,4-9H,3,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVHMFDTUMLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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